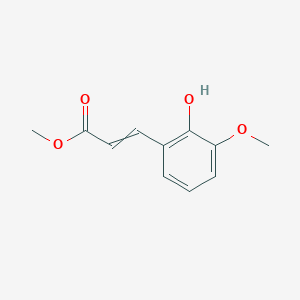![molecular formula C14H20ClNO3 B14366245 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide CAS No. 90257-33-3](/img/structure/B14366245.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide is an organic compound with a complex structure that includes a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, along with a 2-methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the appropriate substituted benzene derivative and introduce the chloro, ethoxy, and methoxymethyl groups through a series of reactions such as halogenation, etherification, and methylation. The final step involves the formation of the amide bond through a reaction with 2-methylpropanoyl chloride under suitable conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The process would also need to include steps for purification, such as recrystallization or chromatography, to obtain the final product in a form suitable for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, ethoxy, and methoxymethyl groups can influence its binding affinity and specificity for these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-Chloro-4-methoxyphenyl]-2-methylpropanamide
- N-[3-Chloro-4-ethoxyphenyl]-2-methylpropanamide
- N-[3-Chloro-4-(methoxymethyl)phenyl]-2-methylpropanamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide is unique due to the specific combination of functional groups attached to the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
90257-33-3 |
|---|---|
Fórmula molecular |
C14H20ClNO3 |
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-5-19-13-10(8-18-4)6-11(7-12(13)15)16-14(17)9(2)3/h6-7,9H,5,8H2,1-4H3,(H,16,17) |
Clave InChI |
QINRUQHMHRLKGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)NC(=O)C(C)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



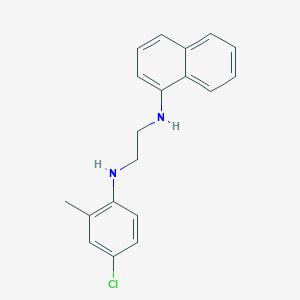
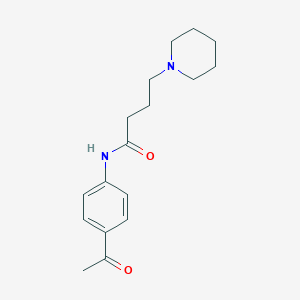
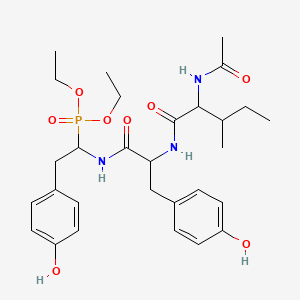
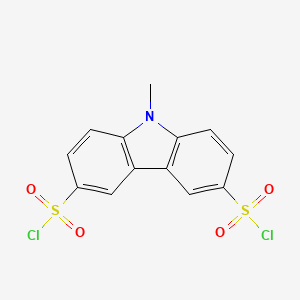

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)

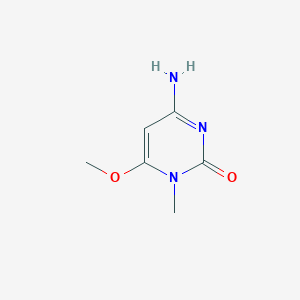
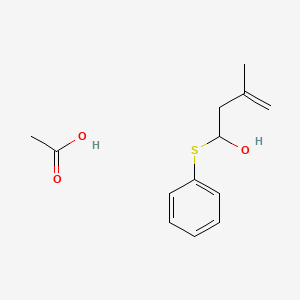
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
